molecular formula C10H13BrN2Si B1532105 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 934388-23-5

4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1532105
CAS No.: 934388-23-5
M. Wt: 269.21 g/mol
InChI Key: KWITYDWDRPGAOG-UHFFFAOYSA-N
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Description

4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a bromo group at the 4-position and a trimethylsilyl group at the 1-position

Scientific Research Applications

4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural properties make it a candidate for studying biological interactions at the molecular level.

    Industry: Used in the development of new materials with specific electronic or photophysical properties.

Preparation Methods

The synthesis of 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrrolo[2,3-b]pyridine core.

    Silylation: The trimethylsilyl group is introduced at the 1-position using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.

Chemical Reactions Analysis

4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The pyrrolo[2,3-b]pyridine core can undergo oxidation and reduction reactions, although specific conditions and reagents vary.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects is primarily through its interactions with molecular targets. The bromo and trimethylsilyl groups influence the compound’s reactivity and binding affinity to various substrates. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine include other pyrrolo[2,3-b]pyridine derivatives with different substituents. For example:

    4-Chloro-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a chloro group instead of a bromo group.

    4-Bromo-1-(triethylsilyl)-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a triethylsilyl group instead of a trimethylsilyl group.

The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

(4-bromopyrrolo[2,3-b]pyridin-1-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2Si/c1-14(2,3)13-7-5-8-9(11)4-6-12-10(8)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWITYDWDRPGAOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1C=CC2=C(C=CN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678011
Record name 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934388-23-5
Record name 4-Bromo-1-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678011
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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